Cas no 1993322-16-9 (3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid)
3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid
- 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
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- Inchi: 1S/C11H12F3N3O2/c12-11(13,14)7-5-8(9(10(18)19)16-6-7)17-3-1-15-2-4-17/h5-6,15H,1-4H2,(H,18,19)
- InChI Key: JXQQWOLIBMMJMX-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(=O)O)C(=C1)N1CCNCC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 332
- Topological Polar Surface Area: 65.5
3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 130626-1g |
3-Piperazin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid |
1993322-16-9 | 1g |
$894.00 | 2021-06-27 |
3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction to 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1993322-16-9)
3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1993322-16-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of heterocyclic molecules characterized by the presence of both piperazine and pyridine moieties, which are well-documented for their versatile biological activities. The structural features of this compound, particularly the incorporation of a trifluoromethyl group and a carboxylic acid functional group, contribute to its unique chemical properties and potential therapeutic applications.
The trifluoromethyl group is a key structural element in many pharmaceutical compounds, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid, this substituent likely plays a crucial role in modulating the compound's pharmacokinetic profile and interaction with biological receptors. The presence of a carboxylic acid moiety further expands its potential utility, as carboxylic acids are frequently employed in drug design for their ability to form hydrogen bonds and participate in ionic interactions, thereby influencing solubility and bioavailability.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The piperazine ring in 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid is particularly noteworthy, as it is a common scaffold in many drugs targeting central nervous system (CNS) disorders, such as antipsychotics and antidepressants. The combination of the piperazine and pyridine moieties creates a molecular structure that can interact with various biological pathways, making this compound a promising candidate for further exploration in drug discovery.
Current research in the field of heterocyclic chemistry has demonstrated that modifications to the pyridine ring, such as the introduction of fluorinated substituents, can significantly alter the pharmacological properties of compounds. The trifluoromethyl group in 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid not only enhances metabolic stability but also influences electronic distribution within the molecule, potentially affecting its binding affinity and selectivity. These characteristics make it an attractive building block for designing novel therapeutic agents with improved efficacy and reduced side effects.
The carboxylic acid functionality at the 2-position of the pyridine ring provides an additional point of interaction with biological targets. This moiety can participate in various chemical reactions, including esterification or amidation, which are commonly used to modify drug properties. For instance, derivatization of the carboxylic acid group could lead to improved solubility or targeted delivery systems, further enhancing the therapeutic potential of 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid.
In addition to its structural versatility, 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid may exhibit unique physicochemical properties due to its conformational flexibility. The piperazine ring can adopt multiple chair conformations, while the pyridine ring provides rigidity to the overall structure. This balance between flexibility and rigidity could be exploited to optimize interactions with biological targets, leading to more effective drug candidates.
Recent studies have also explored the use of computational methods to predict the biological activity of compounds like 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid. Molecular docking simulations have shown that this compound can interact with various enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis or autoimmune diseases. Furthermore, its ability to cross the blood-brain barrier suggests that it may have applications in treating neurological disorders.
The synthesis of 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations such as fluorination and carboxylation. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to explore this compound's potential on a larger scale.
The pharmacological evaluation of 3-Piperazin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with cancer cell proliferation, suggesting its potential as an anticancer agent. Additionally, its interaction with neurotransmitter receptors has been investigated for possible applications in treating mental health disorders.
The safety profile of 3-Piperazin-1-yi5-(trifluoromethyl)pyridine - 2 -carb oxy l ic aci d is still under investigation; however preliminary toxicity studies indicate that it exhibits moderate solubility in water and moderate oral bioavailability. These properties suggest that it may be well-tolerated when administered orally; further studies are needed to assess its long-term safety and efficacy.
In conclusion, 3 - Piperazin - 1 - yl - 5 - ( trif luoro methyl ) py rid ine - 2 - car box y l ic ac id ( CAS No . 19933 22 - 16 - 9 ) is a structurally interesting compound with significant potential for therapeutic applications . Its unique combination of pharmacophoric elements , along with its favorable physicochemical properties , makes it an attractive candidate for further development . As research continues; additional insights into its mechanism(s) o f action will likely emerge; paving th e way fo r novel treatments across various disease areas .
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